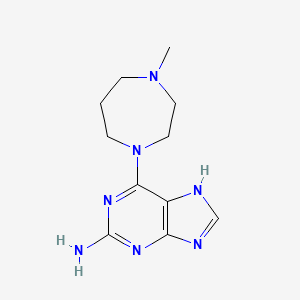

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine

Description

6-(4-Methyl-1,4-diazepan-1-yl)-9H-purin-2-amine is a purine derivative characterized by a 1,4-diazepane ring substituted with a methyl group at the 4-position. This compound belongs to a broader class of purin-6-amines, which are structurally defined by an adenine scaffold modified at the 6-position with diverse substituents. The 1,4-diazepane moiety introduces conformational flexibility and basicity, which can enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

6-(4-methyl-1,4-diazepan-1-yl)-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N7/c1-17-3-2-4-18(6-5-17)10-8-9(14-7-13-8)15-11(12)16-10/h7H,2-6H2,1H3,(H3,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTYWQAPAMIXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC(=NC3=C2NC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine typically involves the following steps:

Formation of the Purine Core: The purine core can be synthesized through various methods, including the condensation of formamide derivatives with amines or the cyclization of appropriate precursors.

Introduction of the Diazepane Moiety: The 4-methyl-1,4-diazepane group can be introduced via nucleophilic substitution reactions. This involves reacting the purine core with a suitable diazepane derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the purine ring or the diazepane moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized derivatives of the purine ring or the diazepane moiety.

Reduction: Reduced forms of the compound, potentially altering the functional groups.

Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

DNA/RNA: The purine derivative may interact with nucleic acids, influencing gene expression and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine are best contextualized through comparison with analogous purine and heterocyclic derivatives. Below is a detailed analysis of structurally related compounds, emphasizing differences in substituents, biological activity, and pharmacological profiles.

Structural Analogues with Diazepane Modifications

- NEU-924 and NEU-1017 (Protozoan Inhibitors): These compounds feature a 4-methyl-1,4-diazepan-1-yl group linked via a sulfonylphenyl spacer to quinoline or cinnoline cores. Unlike this compound, the diazepane in NEU-924/NEU-1017 is part of a sulfonamide linker, enhancing solubility and enabling potent antiparasitic activity against T. cruzi and L. major (IC₅₀ values in nanomolar range). The extended aromatic systems in these compounds likely improve membrane penetration compared to the purine core .

- Quinazolin-4-amine Derivatives (G9a Inhibitors): Compounds such as 19–22 () retain the 4-methyl-1,4-diazepan-1-yl group but are fused to a quinazoline scaffold. Modifications in alkoxy side chains (e.g., 4-methylpentyloxy in 21 vs. morpholinopropoxy in 20) result in molecular weight (485–528 Da) and logP (2.5–3.2) variations, influencing cellular uptake and target engagement. These compounds inhibit histone methyltransferase G9a, a target distinct from purine-based pathways .

Purin-6-amine Derivatives with Varied Substituents

- 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine: This hybrid molecule combines a purin-6-amine core with a 4-methoxyquinazoline substituent.

2-Chloro-9-methyl-9H-purin-6-amine :

Substitution of the diazepane with a methyl group at the 9-position and chlorine at the 2-position simplifies the structure but reduces conformational flexibility. Such modifications are common in nucleoside analogues targeting viral polymerases .6-Chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-9H-purin-2-amine (BIIB021) :

This clinical-stage HSP90 inhibitor replaces the diazepane with a pyridinylmethyl group, demonstrating that bulky aromatic substituents at the 9-position can shift target specificity toward chaperone proteins. BIIB021’s IC₅₀ for HSP90 is <10 nM, highlighting the impact of substituent choice on potency .

Functional and Pharmacokinetic Comparisons

Solubility and LogP :

The diazepane group in this compound confers moderate hydrophilicity (predicted logP ~1.5), whereas sulfonamide-linked analogues (e.g., NEU-924) exhibit higher solubility due to polar sulfonyl groups. In contrast, methyl-substituted purines (e.g., 2-chloro-9-methyl-9H-purin-6-amine) are more lipophilic (logP ~2.8), favoring blood-brain barrier penetration .Target Selectivity :

Diazepane-containing purines often target kinases (e.g., PDPK1, mTOR) or epigenetic regulators (e.g., G9a), while chlorine- or aromatic-substituted purines (e.g., BIIB021) engage heat shock proteins or viral enzymes. The diazepane’s nitrogen atoms may facilitate hydrogen bonding with catalytic lysines or aspartates in enzyme active sites .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Substituent(s) | Molecular Weight (Da) | logP | Key Targets |

|---|---|---|---|---|---|

| This compound | Purine | 6-(4-Methyl-1,4-diazepan-1-yl) | ~275 | ~1.5 | Kinases, G9a |

| NEU-924 | Quinoline | 4-Methyl-1,4-diazepan-1-yl sulfonylphenyl | ~600 | ~3.8 | T. cruzi protease |

| BIIB021 | Purine | 9-Pyridinylmethyl | ~299 | ~2.2 | HSP90 |

| 2-Chloro-9-methyl-9H-purin-6-amine | Purine | 2-Cl, 9-CH₃ | ~183 | ~2.8 | Viral polymerases |

Biological Activity

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a purine ring system substituted with a 4-methyl-1,4-diazepane moiety, which may influence its interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.30 g/mol. The structure features a purine core that is central to its biological function.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Binding : It may interact with cell surface receptors, modulating signal transduction pathways.

- Nucleic Acid Interaction : The purine structure allows it to bind to DNA and RNA, influencing gene expression and replication processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antiviral Activity

Studies have suggested that purine derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit viral replication through interference with viral enzymes and receptors.

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. Compounds within the purine class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects

There is evidence suggesting that purines can enhance neuronal survival and function. This compound may activate pathways related to calcium signaling through ryanodine receptors, which could be beneficial in neurodegenerative conditions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| This compound | Antiviral, Anticancer | Purine core with diazepane moiety |

| 6-(3-methylpiperidin-1-yl)-9H-purin-2-amine | Anticancer | Purine core with piperidine substitution |

| 6-(4-methylpiperazinyl)-9H-purin-2-amines | Neuroprotective | Purine core with piperazine substitution |

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antiviral Studies : A study demonstrated that certain purine derivatives inhibited the replication of viruses such as HIV and HCV by targeting viral polymerases.

- Cancer Research : Research involving analogs of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amines showed significant cytotoxic effects on various cancer cell lines (e.g., MKN45 gastric adenocarcinoma cells), indicating potential for further development as anticancer agents.

- Neuropharmacology : Activation of ryanodine receptors by methylxanthines has been linked to enhanced neuronal excitability and survival. This suggests that similar mechanisms may be applicable to the studied compound.

Q & A

Basic: What are the standard synthetic routes for preparing 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine?

Answer:

The synthesis typically involves multi-step reactions:

Core Purine Functionalization : Start with 6-chloropurine or a similar precursor. React with 4-methyl-1,4-diazepane under nucleophilic substitution conditions (e.g., using a palladium catalyst for coupling or base-mediated displacement) .

Amine Protection/Deprotection : Protect sensitive functional groups (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent side reactions during diazepane ring formation .

Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the final product .

Key Considerations : Optimize reaction time, temperature, and solvent polarity to enhance yield. Monitor intermediates via TLC or HPLC .

Advanced: How can computational methods improve the synthesis of this compound?

Answer:

Computational approaches like density functional theory (DFT) and reaction path searching can:

- Predict Reactivity : Identify favorable reaction pathways for diazepane ring formation or purine functionalization .

- Optimize Conditions : Screen solvents, catalysts (e.g., Pd(PPh₃)₄), and temperatures using machine learning models trained on analogous purine syntheses .

- Troubleshoot Side Reactions : Simulate intermediates to explain byproduct formation (e.g., undesired alkylation at N7/N9 positions of purine) .

Example : ICReDD’s workflow combines quantum chemical calculations with experimental feedback to accelerate reaction design .

Basic: What biological targets are associated with this compound?

Answer:

Similar purine derivatives target:

- Kinases : Inhibit ATP-binding pockets due to structural mimicry of adenine .

- G-Protein-Coupled Receptors (GPCRs) : Modulate signaling via purinergic receptors (e.g., P2Y/P2X families) .

- Enzymes in Nucleic Acid Metabolism : Interfere with DNA/RNA synthesis (e.g., adenosine deaminase) .

Methodology : Validate targets using:

- In Vitro Assays : Competitive binding studies with radiolabeled ATP.

- Crystallography : Resolve ligand-target co-structures to confirm binding modes .

Advanced: How can structural modifications resolve contradictions in biological activity data for this compound?

Answer:

Contradictions (e.g., variable IC₅₀ values across assays) may arise from:

- Conformational Flexibility : The diazepane ring’s puckering alters binding affinity. Use NMR or X-ray crystallography to compare solution vs. crystal structures .

- Impurity Effects : Trace byproducts (e.g., N7-alkylated isomers) can skew results. Employ HPLC-MS for purity validation (>95%) .

- Cell Line Variability : Test across multiple cell models (e.g., HEK293 vs. HeLa) to isolate target-specific effects .

Example : Adjusting substituents on the diazepane ring (e.g., methyl vs. ethyl groups) can enhance selectivity for kinases over GPCRs .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity (e.g., N1 vs. N9 alkylation) and diazepane ring conformation .

- Mass Spectrometry (HRMS) : Verify molecular weight and detect impurities .

- HPLC : Assess purity (>98%) and resolve stereoisomers .

Protocol : For NMR, use DMSO-d₆ as a solvent to enhance solubility and observe exchangeable protons (e.g., NH groups) .

Advanced: How can SAR studies guide the optimization of this compound?

Answer:

Structure-activity relationship (SAR) strategies include:

- Diazepane Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability .

- Purine Substitutions : Replace the 2-amine with a methyl group to reduce off-target interactions .

- Hybrid Analogues : Fuse with benzothiazole (as in ) to exploit dual-target mechanisms .

Validation : Use molecular docking (e.g., AutoDock Vina) to prioritize analogues with predicted high binding affinity .

Basic: What are the stability and solubility challenges for this compound?

Answer:

- Stability : Susceptible to oxidation at the diazepane ring’s tertiary amine. Store under inert gas (N₂/Ar) at −20°C .

- Solubility : Poor aqueous solubility due to the hydrophobic purine core. Use co-solvents (e.g., DMSO ≤1%) or formulate as a hydrochloride salt .

Testing : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks to assess degradation pathways .

Advanced: How can researchers address discrepancies in cytotoxicity data across studies?

Answer:

Discrepancies may stem from:

- Assay Conditions : Standardize protocols (e.g., MTT vs. ATP-luminescence assays) .

- Metabolic Differences : Use primary cells (e.g., patient-derived) instead of immortalized lines .

- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify confounding targets .

Case Study : Compare cytotoxicity in 2D monolayers vs. 3D spheroids to model in vivo heterogeneity .

Basic: What ethical guidelines apply to in vivo studies of this compound?

Answer:

Adhere to:

- Animal Welfare : Follow ARRIVE 2.0 guidelines for dosing, endpoints, and humane euthanasia .

- Regulatory Compliance : Obtain approvals from institutional ethics committees (e.g., IACUC) and comply with CCAC (Canada) or OLAW (US) standards .

Documentation : Maintain detailed records of adverse events and justify sample sizes statistically .

Advanced: What strategies mitigate metabolic instability in vivo?

Answer:

- Prodrug Design : Mask the diazepane amine as a phosphate ester for sustained release .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ritonavir) to prolong half-life .

- Formulation : Use liposomal encapsulation to enhance bioavailability and reduce hepatic clearance .

Validation : Perform pharmacokinetic studies in rodent models to compare AUC and Cₘₐₓ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.